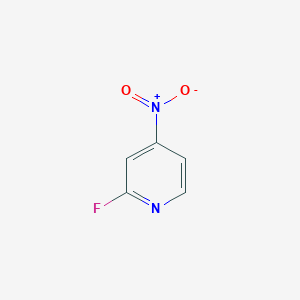

2-Fluoro-4-nitropyridine

Description

Contextualization within Halogenated Nitropyridines

Halogenated nitropyridines are a class of pyridine (B92270) derivatives that contain at least one halogen atom (F, Cl, Br, I) and one nitro group attached to the pyridine ring. The presence and position of these electron-withdrawing groups significantly influence the chemical behavior of the pyridine core. The nitro group, in particular, strongly deactivates the ring towards electrophilic substitution but facilitates nucleophilic aromatic substitution, a key reaction in the functionalization of these compounds. nih.gov

The reactivity of halogenated nitropyridines is a subject of extensive study. For instance, the substitution of a leaving group is highly dependent on its position relative to the nitro group and the pyridine nitrogen. In many cases, groups at the ortho or para positions (2- or 4-positions) to the nitro group are readily displaced by nucleophiles. Research has shown that in compounds like 3-bromo-4-nitropyridine (B1272033), nucleophilic substitution preferentially occurs at the 4-position, displacing the nitro group, rather than the 3-position halogen. nih.govgoogle.com However, converting the pyridine to its N-oxide derivative can alter this reactivity, favoring substitution at the meta position (relative to the nitrogen), as seen in the synthesis of 3-fluoro-4-nitropyridine (B80604) N-oxide from 3-bromo-4-nitropyridine N-oxide. nih.govrsc.org

2-Fluoro-4-nitropyridine fits within this class as a fluorinated nitropyridine. The fluorine atom at the 2-position and the nitro group at the 4-position make the molecule highly susceptible to nucleophilic attack, particularly at the 2-position where the fluorine atom acts as a good leaving group. This reactivity is a cornerstone of its utility in synthetic chemistry, allowing for the introduction of various functional groups to create more elaborate molecules. acs.orgmdpi.com The high electronegativity of fluorine and the strong electron-withdrawing nature of the nitro group make this compound a potent electrophile in these reactions.

Significance as a Heterocyclic Compound in Academic Inquiry

Heterocyclic compounds, which incorporate atoms of at least two different elements in a ring structure, are fundamental to organic chemistry and life sciences. uomus.edu.iqscirp.org They form the core structures of a vast number of natural products, including alkaloids, vitamins, and nucleic acids, as well as synthetic pharmaceuticals and agrochemicals. uomus.edu.iquou.ac.in The unique structures and electronic properties of heterocycles make them crucial scaffolds in drug discovery and materials science. mdpi.comgrc.org

Within this vast family, this compound holds significance primarily as a versatile building block. lookchem.cn Its importance in academic and industrial research stems from its role as a key intermediate in the synthesis of a wide array of more complex heterocyclic structures. lookchem.cncymitquimica.com The strategic placement of the fluoro and nitro groups provides chemists with a reliable handle for molecular modification.

Research has demonstrated its application in creating derivatives for the pharmaceutical and agrochemical industries. lookchem.cninnospk.com The ability to selectively replace the fluorine atom via nucleophilic aromatic substitution allows for the construction of novel compounds with potential biological activity. evitachem.com For example, phenoxypyridine structures, which can be synthesized from precursors like halogenated nitropyridines, have been investigated for their biological activities. iucr.org The study of such reactions not only expands the library of available compounds for screening but also contributes to a deeper understanding of reaction mechanisms and the structure-activity relationships of new chemical entities. mdpi.com

Properties

IUPAC Name |

2-fluoro-4-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3FN2O2/c6-5-3-4(8(9)10)1-2-7-5/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOGKTBKWDIUAGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60376490 | |

| Record name | 2-fluoro-4-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60376490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18614-46-5 | |

| Record name | 2-fluoro-4-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60376490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Fluoro-4-nitropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 2 Fluoro 4 Nitropyridine

Established Synthetic Pathways

Nucleophilic Aromatic Substitution (SNAr) Approaches

Nucleophilic aromatic substitution (SNAr) stands as a cornerstone for the synthesis of 2-fluoro-4-nitropyridine. This reaction involves the displacement of a leaving group on the pyridine (B92270) ring by a fluoride (B91410) ion. The efficiency and regioselectivity of this process are heavily influenced by the nature of the leaving group, the fluorinating agent, and the presence of activating groups.

In specific instances of SNAr reactions, a nitro group can itself act as a leaving group, being displaced by a fluoride anion. This is particularly relevant in highly activated systems. For example, the reaction of 1,2-dinitrobenzene (B166439) with tetrabutylammonium (B224687) fluoride (TBAF) results in the formation of 2-fluoronitrobenzene, demonstrating the viability of nitro group displacement. acs.org While not a direct synthesis of this compound, this illustrates the principle of fluorodenitration via an SNAr mechanism. The success of such a displacement is contingent on the electronic properties of the aromatic system. nih.gov

Anhydrous tetrabutylammonium fluoride (TBAF) has emerged as a highly effective and mild reagent for fluorination reactions. acs.org It promotes the fluorodenitration of nitropyridines under gentle conditions, often not requiring strictly anhydrous environments. acs.orgnih.gov This method is particularly effective for pyridines with nitro groups at the 2- or 4-positions. acs.orgnih.govsigmaaldrich.com The use of TBAF offers a significant advantage over harsher, traditional methods. For example, the fluorodenitration of 2-cyano-3-nitropyridine (B1583967) using a 1 M solution of TBAF in THF proceeds efficiently at room temperature. acs.org The reaction is typically carried out in a polar aprotic solvent like DMF to suppress competing hydroxydenitration. acs.org

Table 1: Synthesis of Fluoropyridines using TBAF

| Starting Material | Product | Reagent | Solvent | Conditions | Yield | Reference |

| 2-Cyano-3-nitropyridine | 2-Cyano-3-fluoropyridine | TBAF in THF | DMF | Room Temp, 30 min | - | acs.org |

| 1,2-Dinitrobenzene | 2-Fluoronitrobenzene | TBAF in THF | - | Room Temp, 1 h | 72% | acs.org |

| 3-Bromo-4-nitropyridine (B1272033) | 3-Bromo-4-fluoropyridine | TBAF in THF | DMSO | 25°C, 15 min | 71.1% | nih.govrsc.org |

| 3-Bromo-4-nitropyridine N-oxide | 3-Fluoro-4-nitropyridine (B80604) N-oxide | TBAF in THF | DMSO | 25°C, 5 min | 37% | nih.govrsc.org |

The position of the incoming fluoride nucleophile is directed by the presence of electron-withdrawing groups on the pyridine ring. wikipedia.org In the context of this compound synthesis, the nitro group at the 4-position strongly activates the 2-position towards nucleophilic attack. The nitrogen atom within the pyridine ring also acts as an activating group, particularly for substitutions at the ortho (2- and 6-) and para (4-) positions, by stabilizing the negatively charged intermediate (Meisenheimer complex). wikipedia.orgakjournals.com This inherent electronic property of the pyridine ring, coupled with the potent electron-withdrawing nature of the nitro group, ensures high regioselectivity in the fluorination process, favoring the formation of the 2-fluoro isomer. acs.orgresearchgate.net Studies on the fluorination of substituted nitropyridines have shown that even with the presence of electron-donating groups, which would typically deactivate the ring towards SNAr, the reaction can still proceed efficiently at the position activated by the nitro group. akjournals.comresearchgate.netakjournals.com

Fluorodenitration Reactions

Fluorodenitration is a specific type of nucleophilic aromatic substitution where a nitro group is displaced by a fluoride ion. This method has proven to be a valuable and efficient route for the synthesis of fluoropyridines. acs.orgnih.gov The reaction is often mediated by sources of nucleophilic fluoride such as potassium fluoride or, more effectively, tetrabutylammonium fluoride (TBAF). acs.orgrsc.org The process is particularly successful for nitropyridines where the nitro group is located at the 2- or 4-position, as these positions are electronically activated towards nucleophilic attack. acs.orgnih.govacs.org For instance, the reaction of 4-nitropyridine (B72724) with potassium fluoride in N-methyl-2-pyrrolidone at 160°C for 24 hours yields 4-fluoropyridine (B1266222). rsc.org The use of TBAF allows for milder reaction conditions and is often the preferred method. acs.orgnih.govsigmaaldrich.com

Diazotization and Fluorodediazoniation Methods

An alternative to nucleophilic aromatic substitution is the synthesis via diazotization of an amino-substituted pyridine followed by fluorodediazoniation. This two-step process, a variation of the Balz-Schiemann reaction, is a classical method for introducing a fluorine atom onto an aromatic ring. acs.orgacsgcipr.org The first step involves the conversion of an aminopyridine, such as 2-amino-4-nitropyridine, into a diazonium salt using a diazotizing agent like sodium nitrite (B80452) in the presence of a strong acid, typically hydrofluoric acid or tetrafluoroboric acid. acs.orgcdnsciencepub.com The resulting diazonium salt is often unstable and can be decomposed, either thermally or photochemically, to yield the desired fluoropyridine. acs.orgresearchgate.net

High yields of fluoropyridines have been reported by conducting the diazotization of aminopyridines in hydrogen fluoride or hydrogen fluoride-pyridine solutions, followed by in-situ dediazoniation. acs.org For example, treating 2-amino-3-nitropyridine (B1266227) with sodium nitrite in an HF-pyridine solution at 0°C and then at 20°C resulted in a 95% yield of 2-fluoro-3-nitropyridine (B72422). acs.org While effective, this method can be limited by the potential instability of the diazonium salt intermediates. acs.org One-pot procedures that avoid the isolation of these hazardous intermediates have been developed to enhance the safety and scalability of this approach. lookchem.com

Utilization of Hydrofluoric Acid Solutions

The diazotization of aminopyridines in hydrofluoric acid (HF) or HF-pyridine solutions, followed by in-situ dediazoniation, can yield fluoropyridines. acs.org For instance, the treatment of 2-amino-3-nitropyridine with sodium nitrite in an HF-pyridine solution at 0°C and then at 20°C has been reported to produce 2-fluoro-3-nitropyridine in high yield. acs.org While this specific example does not yield this compound, the underlying principle of using HF solutions for the fluorination of nitropyridines is demonstrated. However, this method can sometimes lead to the formation of hydroxy compounds as byproducts, which can lower the yield of the desired fluoro derivative. dur.ac.uk The use of anhydrous hydrogen fluoride has been explored to mitigate this issue. dur.ac.uk

Schiemann Reaction Derivatives

The Balz-Schiemann reaction is a well-established method for introducing fluorine into an aromatic ring. wikipedia.org It involves the thermal decomposition of a diazonium tetrafluoroborate (B81430) salt, which is typically prepared from the corresponding primary aromatic amine. wikipedia.orgnih.gov This reaction is conceptually similar to the Sandmeyer reaction but specifically produces aryl fluorides. wikipedia.org

While the traditional Balz-Schiemann reaction has been widely applied, modifications have been developed to improve yields and expand its applicability. wikipedia.org For instance, other counterions like hexafluorophosphates (PF₆⁻) and hexafluoroantimonates (SbF₆⁻) have been used with success. wikipedia.org The reaction can be performed under catalyst- and additive-free conditions, with the choice of solvent influencing the reaction's efficiency. nih.gov Low- or non-polar solvents such as chlorobenzene (B131634) and hexane (B92381) have been shown to facilitate the reaction at lower temperatures. nih.gov

In the context of pyridine derivatives, the stability of the diazonium salt is a critical factor. Pyridine-2-diazonium fluoborate, for example, is known to be unstable and decomposes as it is formed. dur.ac.uk Attempts to synthesize 4-fluoropyridine via the Schiemann reaction have historically been unsuccessful. cdnsciencepub.com However, variations of this reaction remain a viable strategy for producing certain fluoronitropyridines.

Synthesis from Pyridine N-Oxides

The use of pyridine N-oxides as starting materials offers a powerful and regioselective route to fluorinated pyridines. nih.govrsc.orgresearchgate.net The N-oxide group activates the pyridine ring, facilitating nucleophilic substitution reactions.

Direct Fluorination of Pyridine N-Oxide Derivatives

Direct fluorination of substituted pyridine N-oxides can be an effective method for synthesizing fluoropyridines. For example, the fluorination of 3-bromo-4-nitropyridine N-oxide with a fluoride source like tetrabutylammonium fluoride (TBAF) can produce 3-fluoro-4-nitropyridine N-oxide. nih.govrsc.orgresearchgate.net This reaction proceeds readily at room temperature. nih.govrsc.orgresearchgate.net The presence of the N-oxide group is crucial for directing the fluorination to the desired position and increasing the reactivity of the pyridine ring. google.com

Intermediate Fluoropyridine N-Oxide Formation

The synthesis often proceeds through the formation of a fluoropyridine N-oxide intermediate. google.com For instance, reacting a pyridine N-oxide compound containing a leaving group (such as a halogen) with a fluoride source yields an intermediate fluoropyridine N-oxide. google.com This intermediate can then be isolated or used directly in the next step of the synthesis. The formation of 3-fluoro-4-nitropyridine N-oxide from 3-bromo-4-nitropyridine N-oxide is a prime example of this strategy. nih.govrsc.orgresearchgate.net

Reduction of Pyridine N-Oxides to Fluoropyridines

Once the intermediate fluoropyridine N-oxide is formed, the N-oxide group can be removed through a reduction reaction to yield the final fluoropyridine. google.com A common method for this reduction is catalytic hydrogenation using a catalyst such as palladium on carbon (Pd/C). nih.govrsc.orgresearchgate.net This two-step process, involving the formation of the N-oxide followed by its reduction, allows for the synthesis of fluoropyridines that may be difficult to obtain through direct fluorination methods. nih.govrsc.orgresearchgate.net

Advanced and Emerging Synthetic Techniques

Research into the synthesis of fluorinated pyridines is ongoing, with new and improved methods continuously being developed. These advanced techniques aim to improve efficiency, selectivity, and functional group tolerance. While not exclusively focused on this compound, these emerging methods hold promise for its future synthesis. One such area of development is the direct C-H fluorination of pyridines, which avoids the need for pre-functionalized starting materials. acs.org Another approach involves the use of pyridine N-oxyl radicals to promote C-H fluorination under mild conditions, even in aqueous environments. rsc.org

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has become a valuable tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. acs.org In the synthesis of fluorinated pyridines, microwave irradiation has been shown to be particularly effective.

The synthesis of this compound can be efficiently achieved from 2-chloro-4-nitropyridine (B32982) through a halogen exchange reaction. The use of microwave irradiation can significantly enhance the rate of this nucleophilic aromatic substitution. For instance, the reaction of various halogenated nitrobenzenes and nitropyridines with aminating agents has been shown to proceed in good to excellent yields under microwave conditions. clockss.org Specifically, the reaction of fluoro-nitropyridines demonstrated high conversion rates, suggesting the applicability of this method for similar transformations. clockss.org

In a related context, the synthesis of 2-[¹⁸F]fluoropyridine from a 2-nitropyridine (B88261) precursor using microwave irradiation has been reported to give excellent incorporation yields of up to 96%. researchgate.netacs.org This highlights the potential of microwave technology in facilitating the fluorination of pyridine rings activated by an electron-withdrawing group. While this example involves a different isotope and position, the underlying principle of microwave-promoted nucleophilic substitution is directly relevant.

A new method for the microwave-assisted fluorination of azines utilizes hydrated potassium fluoride in dimethyl sulfoxide (B87167) (DMSO) under atmospheric conditions. researchgate.net It is proposed that microwave irradiation aids in the desolvation of the fluoride anion, thereby increasing its nucleophilicity for the halogen exchange. researchgate.net This approach offers a potentially more convenient and safer alternative to traditional methods that often require anhydrous conditions and specialized reagents.

Table 1: Comparison of Conventional vs. Microwave-Assisted Fluorination

| Parameter | Conventional Heating | Microwave Irradiation |

| Reaction Time | Hours to days | Minutes |

| Yield | Moderate to good | Good to excellent |

| Conditions | High temperatures, often anhydrous | Controlled temperature, can use hydrated reagents |

| Energy Efficiency | Lower | Higher |

Catalytic Approaches in Fluoropyridine Synthesis

Catalysis plays a crucial role in modern organic synthesis, offering pathways to desired products with higher selectivity and efficiency. In the synthesis of fluoropyridines, catalytic methods are primarily focused on facilitating the challenging carbon-fluorine bond formation.

A significant catalytic approach for synthesizing 2-fluoropyridines is the gas-phase fluorination of 2-chloropyridines over metal oxide catalysts using hydrogen fluoride (HF) as the fluorinating agent. researchgate.net Various metal oxides, such as magnesium oxide (MgO), cerium oxide (CeO₂), and lanthanum ferrite (B1171679) (LaFeO₃), have been investigated for this Cl/F exchange reaction. researchgate.net The study found that the basicity of the metal oxide plays a key role, with the most basic solid, MgO, exhibiting the highest activity for the formation of 2-fluoropyridine. researchgate.net The activation of these metal oxides with HF leads to the in-situ formation of metal fluorides or oxyfluorides, which are the active catalytic species. researchgate.net While this research focused on 2-chloropyridine, the principles are applicable to the synthesis of this compound from 2-chloro-4-nitropyridine, where the nitro group would further activate the substrate towards nucleophilic attack.

Another catalytic system involves the use of palladium catalysts. For instance, the synthesis of 2-Boc-amino-4-fluoropyridine has been achieved from 2-chloro-4-fluoropyridine (B1362352) via a palladium-catalyzed amination reaction. google.com Although this example illustrates the functionalization of a fluorinated pyridine, it underscores the utility of palladium catalysis in the synthesis of complex pyridine derivatives.

The use of phase-transfer catalysts can also be considered a catalytic approach. Reagents like tetrabutylammonium fluoride (TBAF) can mediate fluorodenitration reactions under mild conditions. acs.org This method has been shown to be effective for the synthesis of fluoropyridines from nitro-substituted pyridines. acs.org

Table 2: Metal Oxide Catalysts for Gas-Phase Fluorination of 2-Chloropyridine

| Catalyst Precursor | Active Species (after HF activation) | Activity for 2-Fluoropyridine Formation |

| MgO | MgF₂ | High |

| CeO₂ | CeF₃ | Moderate |

| LaFeO₃ | LaF₃ + FeF₃ | Moderate |

| Cr₂O₃ | CrF₃ | Low |

Green Chemistry Principles in Synthetic Design

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. pandawainstitute.comsemanticscholar.org The synthesis of this compound can be made more environmentally benign by incorporating these principles.

A key aspect of green chemistry is the use of safer solvents and reaction conditions. Traditional methods for the synthesis of fluorinated aromatics often rely on hazardous reagents and solvents. The development of microwave-assisted synthesis, as discussed in section 2.2.1, is a significant step towards greener chemistry. acs.org It reduces reaction times, thereby lowering energy consumption, and can enable the use of less hazardous reagents like hydrated potassium fluoride. acs.orgresearchgate.net

The catalytic approaches mentioned in section 2.2.2 also align with green chemistry principles. Catalysts, by their nature, are used in smaller quantities and allow for more efficient reactions, which reduces waste. The use of solid-supported catalysts, such as the metal oxides for gas-phase fluorination, simplifies catalyst separation and recycling, further minimizing environmental impact. researchgate.net

Another green consideration is atom economy, which is maximized when all the atoms of the reactants are incorporated into the desired product. The halogen exchange (Halex) reaction, a common route to this compound from 2-chloro-4-nitropyridine, is an example of a reaction with good atom economy.

Furthermore, moving away from synthetic routes that involve harsh conditions and the use of large quantities of strong acids, such as mixed acid nitration, is a key green objective. google.com Alternative methods, like the direct fluorination of pyridine N-oxides, present a novel and potentially greener route for the synthesis of fluorinated pyridines. nih.govrsc.org The fluorination of 3-bromo-4-nitropyridine N-oxide, for example, proceeds at room temperature to produce 3-fluoro-4-nitropyridine N-oxide, which can then be converted to the corresponding aminopyridine. nih.govrsc.org This approach avoids the high temperatures and strong acids often required in other methods.

Reaction Mechanisms and Reactivity Patterns of 2 Fluoro 4 Nitropyridine

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a primary reaction pathway for 2-Fluoro-4-nitropyridine. This type of reaction involves the displacement of a leaving group, in this case, the fluoride (B91410) ion, by a nucleophile. The reaction generally proceeds via an addition-elimination mechanism. nih.govorganicchemistrytutor.com

The SNAr reaction at the C2 position of this compound begins with the attack of a nucleophile on the carbon atom bonded to the fluorine. This step is facilitated because the high electronegativity of fluorine (approximately 4.0) induces a strong partial positive charge (δ⁺) on the attached carbon, making it highly electrophilic and susceptible to nucleophilic attack. organicchemistrytutor.com This initial attack breaks the aromaticity of the pyridine (B92270) ring and forms a negatively charged, high-energy intermediate known as a Meisenheimer complex. nih.govwikipedia.org

This intermediate is stabilized by resonance, with the negative charge delocalized across the ring and, crucially, onto the oxygen atoms of the nitro group. In the final step, the aromaticity of the ring is restored by the expulsion of the fluoride ion, which is a competent leaving group in this context. While fluorine is not typically considered a good leaving group in SN2 reactions, in SNAr its electron-withdrawing ability is the dominant factor that activates the ring toward the initial nucleophilic attack, making it the rate-determining step in many cases. organicchemistrytutor.com

The presence of the nitro group (-NO₂) at the 4-position (para to the fluorine atom) is critical for the high reactivity of this compound in SNAr reactions. wikipedia.org The nitro group is a powerful electron-withdrawing group, which deactivates the ring towards electrophilic substitution but strongly activates it towards nucleophilic attack. wikipedia.org

Its influence is twofold:

Inductive Effect: The nitro group withdraws electron density from the pyridine ring through the sigma bonds, increasing the electrophilicity of the ring carbons, particularly the one bearing the fluorine atom.

Resonance Effect: During the formation of the Meisenheimer complex, the nitro group effectively stabilizes the intermediate by delocalizing the negative charge through resonance. The negative charge can be spread onto the electronegative oxygen atoms of the nitro group, which significantly lowers the activation energy of the reaction and facilitates the substitution process. wikipedia.org

This stabilization is most effective when the electron-withdrawing group is positioned ortho or para to the leaving group, as is the case in this compound. wikipedia.orgresearchgate.net

The structure of this compound itself dictates the regioselectivity of SNAr reactions. The pyridine nitrogen atom and the nitro group work in concert to make the C2 and C6 positions the most electron-deficient and therefore the most likely sites for nucleophilic attack. With fluorine occupying the C2 position, this becomes the primary site for substitution.

Studies on related systems highlight the importance of activating groups for regioselectivity. For instance, in the fluorination of pyridine N-oxides, a precursor like 3-bromo-4-nitropyridine (B1272033) N-oxide can be selectively fluorinated at the 3-position (meta to the nitro group) because the N-oxide group alters the electron distribution of the ring. rsc.org However, in a standard pyridine ring, the activating effect of the nitro group strongly directs nucleophilic substitution to the para-position (C4) or ortho-position (C2). wikipedia.org In this compound, the fluorine at C2 serves as the leaving group, making this the exclusive site of reaction with most nucleophiles.

Transformations Involving the Nitro Group

While the fluorine atom is the primary site for substitution, the nitro group can also undergo significant chemical transformations, most notably reduction.

The nitro group of aromatic and heteroaromatic compounds can be readily reduced to a primary amino group (-NH₂). This conversion is a fundamental transformation in organic synthesis. wikipedia.org The reduction of the nitro group in nitropyridine derivatives is often achieved through catalytic hydrogenation. google.com

This process typically involves reacting the nitro compound with hydrogen gas (H₂) in the presence of a metal catalyst. Common catalysts for this transformation include palladium on carbon (Pd/C), platinum(IV) oxide, and Raney nickel. wikipedia.orgresearchgate.net The reaction converts this compound into 2-Fluoro-4-aminopyridine. For example, the related compound 3-fluoro-4-nitropyridine (B80604) N-oxide is converted to 3-fluoro-4-aminopyridine with quantitative yield using 10 mg of Pd/C catalyst under 1 atmosphere of H₂ at room temperature for 10 minutes. rsc.org Alternative reducing agents such as sodium borohydride (B1222165) in the presence of nickel(II) acetate (B1210297) have also been shown to be effective for reducing various nitro compounds to their corresponding amines in wet acetonitrile. orientjchem.org

Table 1: Representative Conditions for Nitro Group Reduction Data based on analogous reactions.

| Starting Material | Reagents & Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 3-Fluoro-4-nitropyridine N-oxide | Pd/C, H₂ (1 atm), 25°C, 10 min | 3-Fluoro-4-aminopyridine | Quantitative | rsc.org |

| Aromatic Nitro Compounds | NaBH₄, Ni(OAc)₂·4H₂O, CH₃CN/H₂O, RT | Aromatic Amines | High to Excellent | orientjchem.org |

| Aromatic Nitro Compounds | Iron (Fe) in acidic media | Aromatic Amines | N/A | wikipedia.org |

Reaction with Various Nucleophiles (e.g., Alcohols, Amines, Amino Acids)

The high reactivity of the C-F bond in this compound allows for its displacement by a wide range of nucleophiles, making it a valuable building block in synthesis.

Reactions with alcohols (or alkoxides, their conjugate bases) lead to the formation of ether linkages. For example, the analogous compound 2-fluoro-5-nitropyridine (B1295090) reacts readily with sodium methoxide (B1231860) to yield 2-methoxy-5-nitropyridine. cdnsciencepub.com

Amines are common nucleophiles that react with fluoronitropyridines to form substituted aminopyridines. This reaction is fundamental in the synthesis of many biologically active molecules. For instance, 2-fluoro-4-nitroaniline, a structurally similar compound, undergoes double N-alkylation with 3,3-bis(bromomethyl)oxetane (B1265868) to form an azetidine (B1206935) ring. nih.gov The reaction of 3-bromo-4-nitropyridine with various amines has also been studied, showing that nucleophilic substitution occurs readily. clockss.orgsemanticscholar.org

The reaction with amino acids proceeds similarly, with the amino group of the amino acid acting as the nucleophile to displace the fluorine atom. This creates a covalent bond between the pyridine ring and the amino acid. Research on the related 2-fluoro-5-nitropyridine shows it reacts with glycine (B1666218) ethyl ester and phenylalanine to produce the corresponding N-substituted 2-amino-5-nitropyridines. cdnsciencepub.com This SNAr approach is a known strategy for synthesizing complex, unnatural fluorine-containing amino acids. nih.gov

Table 2: Examples of SNAr Reactions with Various Nucleophiles Data based on the reactivity of the analogous compound 2-Fluoro-5-nitropyridine.

| Nucleophile | Reagent/Solvent | Product | Reference |

|---|---|---|---|

| Sodium methoxide | Methanol | 2-Methoxy-5-nitropyridine | cdnsciencepub.com |

| o-Toluidine | N/A | N-(o-tolyl)-5-nitropyridin-2-amine | cdnsciencepub.com |

| Glycine ethyl ester | N/A | Ethyl 2-((5-nitropyridin-2-yl)amino)acetate | cdnsciencepub.com |

| Phenylalanine | Sodium bicarbonate | 2-((5-nitropyridin-2-yl)amino)-3-phenylpropanoic acid | cdnsciencepub.com |

Electrophilic Aromatic Substitution Considerations

The reactivity of this compound in electrophilic aromatic substitution (EAS) reactions is profoundly limited due to the cumulative electron-withdrawing effects of its constituent groups. The pyridine ring itself is inherently electron-deficient compared to benzene, a consequence of the greater electronegativity of the nitrogen atom, which reduces the ring's nucleophilicity. This deactivation is significantly amplified under the acidic conditions typical for many EAS reactions (e.g., nitration, sulfonation), as the lone pair of electrons on the ring nitrogen becomes protonated or complexes with a Lewis acid catalyst. This generates a pyridinium (B92312) species, which possesses a formal positive charge, further and powerfully deactivating the ring towards attack by electrophiles.

The presence of a nitro group at the C4 position exacerbates this deactivation. The nitro group is one of the most potent deactivating groups in aromatic chemistry, withdrawing electron density from the ring through both inductive and resonance effects. Its placement at the para-position relative to the ring nitrogen effectively depletes the electron density across the entire heterocyclic system.

Additionally, the fluorine atom at the C2 position, while possessing a resonance effect that can donate electron density, is primarily deactivating through its strong inductive effect due to its high electronegativity. The combination of these three features—the pyridine nitrogen, the 4-nitro group, and the 2-fluoro substituent—renders the this compound ring exceptionally electron-poor and thus highly resistant to electrophilic attack.

Should an electrophilic aromatic substitution be forced to occur under exceptionally harsh conditions, the directing effects of the substituents would determine the position of substitution. In a pyridinium system, electrophilic attack is least disfavored at the meta-position (C3 and C5). The powerful deactivating nature of the nitro group also directs incoming electrophiles to the meta-position relative to itself (C3 and C5). The fluorine atom is an ortho-, para-director; however, its directing influence is significantly weaker than the deactivating effects of the nitro group and the pyridinium nitrogen. Therefore, any potential electrophilic substitution would be predicted to occur overwhelmingly at the C3 or C5 positions. Given the extreme deactivation of the substrate, such reactions are of little synthetic utility and are not commonly reported.

Radical Reactions and Pathways

While the ionic reactions of this compound are dominated by nucleophilic substitution, the potential for radical-mediated pathways offers alternative reactivity patterns. Specific radical reactions involving this compound are not extensively documented, but plausible pathways can be inferred from the reactivity of related nitroaromatic and pyridine compounds.

One potential pathway involves the single-electron reduction of the nitro group. Nitroaromatic compounds are known to accept an electron to form a nitro radical anion. This species can be generated through various means, including photochemical processes or by reaction with single-electron donors. The formation of this radical anion intermediate could initiate subsequent reactions.

Another possibility is radical addition to the electron-deficient pyridine ring. While neutral pyridine rings are not highly reactive towards nucleophilic radicals, activation of the ring can facilitate such reactions. For instance, the formation of N-alkoxypyridinium salts has been shown to dramatically increase the reactivity of the pyridine ring towards alkyl radicals in radical chain reactions. Given the already high electrophilicity of this compound, it may serve as a trap for certain nucleophilic radicals. Recent studies have also demonstrated that NO₂ radicals can add to activated pyridines, leading to nitration via a radical mechanism, suggesting the C=C bonds in the nitropyridine could be susceptible to radical addition.

Radical denitration represents another conceivable pathway. Certain nitroaromatic compounds have been shown to undergo denitration upon reaction with radical cations in the gas phase, pointing to a radical-mediated mechanism for C-NO₂ bond cleavage. While typically not a common reaction in solution, such a pathway could potentially be accessed under specific photochemical or electrochemical conditions.

Derivatives and Analogs of 2 Fluoro 4 Nitropyridine: Synthesis and Chemical Space Exploration

Synthesis of Substituted 2-Fluoro-4-nitropyridine Derivatives

The primary route for the synthesis of substituted this compound derivatives is through nucleophilic aromatic substitution (SNAr) reactions. The fluorine atom at the C2 position is activated towards nucleophilic attack by the strong electron-withdrawing effect of the nitro group at the C4 position and the ring nitrogen atom. This activation facilitates the displacement of the fluoride (B91410) ion by a variety of nucleophiles.

Common nucleophiles employed in these reactions include alkoxides, phenoxides, amines, and thiols, leading to the formation of 2-alkoxy-, 2-aryloxy-, 2-amino-, and 2-thio-substituted 4-nitropyridines, respectively. The reaction conditions for these substitutions are generally mild, often proceeding at or slightly above room temperature in a suitable polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).

For instance, the reaction of 2-fluoro-5-nitropyridine (B1295090), a structural isomer of the title compound, with various alcohols, amines, and amino acids readily yields the corresponding N-substituted 2-amino-5-nitropyridines. This high reactivity of the fluorine atom is a general feature of fluoronitropyridines. The rate of these SNAr reactions is significantly influenced by the nature of the nucleophile and the solvent used.

Below is an interactive data table summarizing representative examples of nucleophilic aromatic substitution reactions on this compound.

| Nucleophile | Product | General Reaction Conditions |

|---|---|---|

| ROH (Alcohol) | 2-Alkoxy-4-nitropyridine | Base (e.g., NaH, K2CO3), Polar aprotic solvent (e.g., DMF, THF) |

| ArOH (Phenol) | 2-Aryloxy-4-nitropyridine | Base (e.g., K2CO3, Cs2CO3), Polar aprotic solvent (e.g., DMF, DMSO) |

| RNH2 (Primary Amine) | 2-(Alkylamino)-4-nitropyridine | Often neat or in a polar solvent (e.g., EtOH, DMSO), may require mild heating |

| R2NH (Secondary Amine) | 2-(Dialkylamino)-4-nitropyridine | Polar solvent (e.g., MeCN, DMSO), often at room temperature or with mild heating |

| RSH (Thiol) | 2-(Alkylthio)-4-nitropyridine | Base (e.g., NaH, Et3N), Polar aprotic solvent (e.g., DMF, THF) |

Pyridine (B92270) N-Oxide Derivatives

The N-oxidation of pyridines is a fundamental transformation that significantly alters the electronic properties of the ring, influencing its reactivity towards both electrophilic and nucleophilic reagents. The synthesis of this compound N-oxide can be achieved through the oxidation of this compound. Common oxidizing agents for this transformation include hydrogen peroxide in acetic acid or m-chloroperoxybenzoic acid (m-CPBA).

Pyridine N-oxides and their derivatives are valuable intermediates in organic synthesis. The N-oxide functional group can act as a directing group in substitution reactions and can be subsequently removed by reduction. For example, the fluorination of 3-bromo-4-nitropyridine (B1272033) N-oxide with a fluoride source yields 3-fluoro-4-nitropyridine (B80604) N-oxide in moderate yield at room temperature. This intermediate can then be converted to 3-fluoro-4-aminopyridine via catalytic hydrogenation.

The presence of the N-oxide group in conjunction with the nitro group further activates the pyridine ring towards nucleophilic attack. In some cases, this can lead to different regioselectivity compared to the non-oxidized parent compound. For instance, in 2-halo-4-nitropyridine N-oxides, amines tend to replace the halogen at the 2-position, while alkoxides can displace the nitro group at the 4-position. Conversely, with 3-fluoro-4-nitropyridine N-oxide, oxygen, nitrogen, and sulfur nucleophiles have been shown to displace the fluoro group.

Halogenated Analogs (e.g., 3-bromo-5-fluoro-4-nitropyridine, 2-bromo-3-fluoro-4-nitropyridine)

The introduction of additional halogen atoms onto the this compound core leads to a range of halogenated analogs with modified reactivity and physical properties. The synthesis of these compounds often involves multi-step sequences starting from appropriately substituted pyridine precursors.

3-Bromo-5-fluoro-4-nitropyridine: The synthesis of this analog can be envisioned starting from a 3-bromo-5-fluoropyridine (B183902) derivative. Nitration of such a precursor would likely yield a mixture of isomers, with the desired 4-nitro product being one of the components. The directing effects of the existing substituents would play a crucial role in the regioselectivity of the nitration step.

2-Bromo-3-fluoro-4-nitropyridine (B1381867): The synthesis of 2-bromo-3-fluoro-4-nitropyridine can be approached from 2-amino-3-fluoropyridine. A Sandmeyer-type reaction, involving diazotization of the amino group followed by treatment with a bromide source (e.g., CuBr), could introduce the bromine atom at the 2-position. Subsequent nitration would then be required to introduce the nitro group at the 4-position. A related compound, 2-bromo-3-fluoropyridine, is a known pharmaceutical intermediate. A Chinese patent describes a method for preparing 2-bromo-3-fluoro-4-picoline, which involves the bromination and subsequent fluorination of 2-amino-4-picoline. This highlights a potential synthetic strategy for related bromo-fluoro-nitropyridine systems.

The synthesis of these halogenated analogs provides valuable building blocks for further chemical exploration, as each halogen atom can potentially be selectively functionalized through various cross-coupling reactions or nucleophilic substitutions.

Structure-Reactivity Relationships in Derivatives

The reactivity of this compound and its derivatives in nucleophilic aromatic substitution is governed by the electronic effects of the substituents on the pyridine ring. The interplay of inductive and resonance effects determines the electrophilicity of the carbon atoms and the stability of the Meisenheimer complex intermediate formed during the SNAr reaction.

Electron-Withdrawing Groups (EWGs): The nitro group at the C4 position is a powerful electron-withdrawing group, acting through both a strong -I (inductive) and -R (resonance) effect. This significantly reduces the electron density of the pyridine ring, particularly at the ortho (C3, C5) and para (C2, C6) positions relative to the nitro group. The fluorine atom at C2, being in a para-like position to the nitro group (through the influence of the ring nitrogen), is highly activated towards nucleophilic attack. Additional electron-withdrawing substituents on the ring would generally be expected to further enhance the rate of nucleophilic substitution.

Electron-Donating Groups (EDGs): Conversely, the introduction of electron-donating groups, such as alkyl or alkoxy groups, would be expected to decrease the rate of nucleophilic substitution. These groups increase the electron density of the ring through +I (inductive) and/or +R (resonance) effects, thereby deactivating it towards nucleophilic attack. However, studies on substituted 2-nitropyridines have shown that the effect of methyl and methoxy (B1213986) groups on the rate of SNAr can sometimes be of minor importance, suggesting a complex interplay of factors.

The position of the substituent is also critical. A substituent at the C3 or C5 position will have a more pronounced effect on the reactivity at the C2 position than a substituent at the C6 position due to proximity. The stability of the anionic Meisenheimer intermediate is a key factor in determining the reaction rate. Substituents that can stabilize this intermediate, typically through electron withdrawal, will accelerate the reaction.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Studies (DFT-B3LYP, DFT-PBE)

Quantum chemical calculations are fundamental to understanding the molecular properties of 2-Fluoro-4-nitropyridine. Density Functional Theory (DFT) has proven to be a particularly effective approach, offering a balance between computational cost and accuracy. Among the various functionals, B3LYP (Becke, 3-parameter, Lee-Yang-Parr) and PBE (Perdew-Burke-Ernzerhof) are commonly utilized for investigating nitrogen-based heterocyclic compounds. nih.govscielo.org.za

These methods are applied to optimize the molecular geometry, revealing bond lengths, bond angles, and dihedral angles of the molecule in its ground state. acs.orgresearchgate.net For instance, calculations performed on similar substituted pyridines confirm the planarity of the pyridine (B92270) ring and provide precise parameters for the attached functional groups. acs.org Theoretical studies on related nitro-aromatic compounds have demonstrated that methods like B3LYP, often paired with basis sets such as 6-311++G(d,p), can accurately predict structural and electronic properties. nih.govresearchgate.net

Molecular Orbital Analysis (HOMO/LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to describing the chemical reactivity of a molecule. ossila.comwikipedia.org The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. wikipedia.org

In this compound, the distribution of these orbitals dictates its reaction patterns. The HOMO is typically distributed over the pyridine ring, while the LUMO is significantly localized on the carbon atom bonded to the fluorine atom (the C2 position), influenced by the strong electron-withdrawing effects of both the fluorine atom and the para-nitro group. wuxibiology.com This localization of the LUMO at the C2 position makes it the primary site for nucleophilic attack. The energy of the LUMO can be correlated with the molecule's electrophilicity and its susceptibility to nucleophilic aromatic substitution. wuxibiology.com

| Orbital | Calculated Energy (eV) | Characteristic |

|---|---|---|

| HOMO | -8.50 | Electron-donating capacity, primarily located on the pyridine ring. |

| LUMO | -3.25 | Electron-accepting capacity, localized on the C-F carbon. |

| HOMO-LUMO Gap | 5.25 | Indicates chemical reactivity and stability. |

Electrostatic Potential Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic reagents. uni-muenchen.denih.gov The MEP map illustrates regions of varying electron density, typically color-coded for intuitive interpretation. youtube.com

For this compound, the MEP map reveals distinct regions of positive and negative electrostatic potential.

Negative Regions (Red/Yellow): These areas, rich in electron density, are susceptible to electrophilic attack. They are predominantly located around the oxygen atoms of the nitro group and, to a lesser extent, the nitrogen atom of the pyridine ring. researchgate.net

Positive Regions (Blue): These electron-deficient areas are prone to nucleophilic attack. The most significant positive potential is expected around the carbon atom attached to the fluorine (C2), which is consistent with the LUMO distribution and its known reactivity. researchgate.net

The MEP analysis provides a clear visual confirmation of the reactive sites predicted by frontier molecular orbital theory. nih.gov

| Region of Molecule | Electrostatic Potential | Predicted Reactivity |

|---|---|---|

| Oxygen atoms of Nitro Group | Highly Negative (Red) | Preferred site for electrophilic attack or hydrogen bonding. |

| Pyridine Ring Nitrogen | Negative (Yellow/Green) | Site for electrophilic attack. |

| Carbon at C2 (bonded to Fluorine) | Highly Positive (Blue) | Preferred site for nucleophilic attack. |

| Hydrogen atoms on the ring | Positive (Blue) | Potential sites for interaction with nucleophiles. |

Conformational Analysis

Conformational analysis involves identifying the stable three-dimensional arrangements of a molecule and their relative energies. cwu.edu For a largely planar and rigid molecule like this compound, the primary conformational freedom involves the rotation of the nitro (NO₂) group around the C-N bond.

Computational studies, using methods like DFT-B3LYP, are employed to perform a potential energy surface scan by systematically rotating the nitro group. researchgate.net Such analyses typically show that the most stable conformer is the one where the nitro group is coplanar with the pyridine ring, maximizing electronic conjugation. Any deviation from this planarity results in a higher energy state. acs.org While different stable conformers are not a significant feature of this molecule, these calculations confirm that the planar geometry represents the global energy minimum. frontiersin.org

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for elucidating the detailed mechanisms of chemical reactions involving this compound, particularly its characteristic nucleophilic aromatic substitution (SₙAr) reactions. By mapping the reaction pathway, researchers can identify transition states, intermediates, and calculate the associated activation energies.

DFT calculations can model the step-by-step process of a nucleophile attacking the C2 carbon, leading to the formation of a Meisenheimer complex (a reaction intermediate), followed by the departure of the fluoride (B91410) leaving group. acs.org These models help in understanding the energetics of the reaction, explaining why fluoride is an excellent leaving group in this context and why the reaction proceeds efficiently. Such studies can also investigate the potential for other reaction pathways or the formation of side products, providing a comprehensive understanding of the molecule's chemical behavior.

Prediction of Regioselectivity

Regioselectivity refers to the preference of a chemical reaction to occur at one position over another. For this compound, computational chemistry can accurately predict the site of nucleophilic attack.

The prediction of regioselectivity is strongly supported by both frontier molecular orbital analysis and MEP mapping. nih.govrsc.org

Frontier Molecular Orbital (FMO) Theory: As discussed, the LUMO of this compound has its largest coefficient on the C2 carbon. According to FMO theory, the reaction is orbitally controlled, and the nucleophile's HOMO will preferentially interact with the substrate's LUMO at the site of its greatest density. This strongly indicates that attack will occur at C2. wuxibiology.com

Electrostatic Potential: The MEP map shows the most electron-deficient (most positive) region is also at the C2 carbon, making it the most electrostatically attractive site for an incoming nucleophile.

Spectroscopic Parameter Prediction (NMR, IR, UV-Vis)

Theoretical calculations can accurately predict various spectroscopic parameters, which serves as a powerful method for structural confirmation when compared with experimental data. nih.gov

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is the standard for calculating ¹H and ¹³C NMR chemical shifts. researchgate.netnih.gov These predicted shifts for this compound generally show good agreement with experimental values, aiding in the correct assignment of signals in the spectrum.

IR Spectroscopy: DFT calculations can compute the vibrational frequencies of the molecule. nih.gov These theoretical frequencies correspond to specific vibrational modes, such as the characteristic asymmetric and symmetric stretches of the NO₂ group, C-F stretching, and pyridine ring vibrations. scielo.org.za Calculated frequencies are often multiplied by a scaling factor to correct for anharmonicity and achieve better correlation with experimental IR spectra. nih.gov

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to predict electronic transitions and simulate the UV-Vis absorption spectrum. nih.gov The calculations can determine the wavelengths of maximum absorption (λₘₐₓ) and the nature of the electronic transitions involved, such as π → π* transitions within the aromatic system.

| Spectroscopic Data | Predicted Value (Computational) | Typical Experimental Range | Assignment |

|---|---|---|---|

| IR Frequency (cm⁻¹) | ~1530 cm⁻¹ | 1510-1560 cm⁻¹ | NO₂ Asymmetric Stretch |

| IR Frequency (cm⁻¹) | ~1350 cm⁻¹ | 1345-1385 cm⁻¹ | NO₂ Symmetric Stretch |

| ¹³C NMR Shift (ppm) | ~160 ppm (JC-F ≈ 240 Hz) | Varies with conditions | C2 (Carbon bonded to Fluorine) |

| UV-Vis λₘₐₓ (nm) | ~265 nm | ~260-270 nm | π → π* transition |

Thermodynamic Properties and Stability Calculations

Detailed research findings from computational studies on closely related nitropyridine derivatives offer a framework for understanding the thermodynamic behavior of this compound. For instance, studies on various nitropyridine isomers have demonstrated that the heat of formation is influenced by the position of the nitro group. researchgate.net Such calculations are often performed using isodesmic reactions, a computational strategy that helps to minimize errors by maintaining the same number of each type of bond on both sides of the reaction equation. academie-sciences.fr

The stability of this compound is intrinsically linked to its electronic structure. The presence of both a fluorine atom and a nitro group, both of which are strongly electron-withdrawing, significantly influences the electron distribution within the pyridine ring. Computational analyses, such as the examination of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gaps, can provide a quantitative measure of a molecule's kinetic stability. academie-sciences.fr A larger HOMO-LUMO gap generally correlates with higher stability and lower chemical reactivity. academie-sciences.fr

Theoretical calculations can elucidate various thermodynamic parameters that are crucial for understanding the compound's behavior in chemical reactions. These parameters, often calculated using DFT methods like B3LYP with various basis sets, provide a comprehensive energetic profile of the molecule.

Table 1: Calculated Thermodynamic Properties of a Representative Nitropyridine Derivative

| Thermodynamic Parameter | Calculated Value (Method) |

| Heat of Formation (ΔHf) | Varies with nitro group position (DFT) researchgate.net |

| Zero-Point Vibrational Energy (ZPVE) | Method-dependent value (DFT/HF) materialsciencejournal.org |

| Entropy (S) | Statistically calculated (DFT/HF) materialsciencejournal.org |

| Heat Capacity (Cv) | Statistically calculated (DFT/HF) materialsciencejournal.org |

Note: The values in this table are illustrative and based on computational studies of related nitropyridine compounds. Specific values for this compound would require dedicated computational analysis.

The stability of fluorinated aromatic compounds has also been a subject of high-level ab initio calculations, which provide a critical evaluation of their enthalpies of formation. nih.gov These theoretical approaches are essential for validating and, in some cases, correcting experimental thermodynamic data. nih.gov For this compound, such calculations would involve optimizing the molecular geometry to find its lowest energy conformation and then performing frequency calculations to obtain thermodynamic properties like enthalpy and Gibbs free energy.

Advanced Spectroscopic Characterization Techniques for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that provides detailed information about the molecular structure, connectivity, and environment of atoms within a molecule. For 2-Fluoro-4-nitropyridine, a combination of ¹H, ¹³C, and ¹⁹F NMR analyses offers a complete picture of its atomic framework.

¹H-NMR Analysis

Proton NMR (¹H-NMR) spectroscopy reveals the number of chemically distinct protons, their electronic environment, and their proximity to other active nuclei. In this compound, the pyridine (B92270) ring contains three aromatic protons. Their chemical shifts are influenced by the electronegativity of the fluorine atom and the nitro group, as well as their positions on the ring.

The expected ¹H-NMR spectrum would show three distinct signals corresponding to the protons at the C-3, C-5, and C-6 positions.

H-6: This proton is adjacent to the nitrogen atom and is expected to appear at the most downfield chemical shift. Its signal would likely be a doublet of doublets due to coupling with H-5 and the more distant fluorine atom.

H-5: This proton is situated between a carbon and the carbon bearing the nitro group. It would likely appear as a doublet of doublets, coupling to H-6 and H-3.

H-3: This proton is adjacent to both the fluorine-bearing carbon and the nitro-substituted carbon. Its signal is expected to be a doublet of doublets due to coupling with H-5 and the fluorine atom.

The coupling constants (J-values) provide critical information about the through-bond connectivity. The magnitude of the proton-fluorine coupling (³JH-F and ⁴JH-F) is particularly diagnostic for confirming the structure.

Table 1: Predicted ¹H-NMR Spectral Data for this compound (Note: These are estimated values; experimental data is required for confirmation.)

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

| H-3 | 7.8 - 8.2 | dd | ³JH5-H3, ⁴JF-H3 |

| H-5 | 8.2 - 8.6 | dd | ³JH6-H5, ³JH3-H5 |

| H-6 | 8.6 - 9.0 | dd | ³JH5-H6, ⁵JF-H6 |

¹³C-NMR Analysis

Carbon-13 NMR (¹³C-NMR) spectroscopy provides information on the carbon skeleton of a molecule. For this compound, five distinct signals are expected, corresponding to the five carbon atoms of the pyridine ring. The chemical shifts are significantly affected by the attached substituents. A key feature in the ¹³C-NMR spectrum of fluorinated compounds is the presence of carbon-fluorine coupling (JC-F), which can be observed over one or more bonds and is highly valuable for assignments.

C-2: This carbon is directly bonded to the highly electronegative fluorine atom and the ring nitrogen. It is expected to show a large one-bond C-F coupling constant (¹JC-F) and appear as a doublet in the proton-decoupled spectrum.

C-4: Attached to the electron-withdrawing nitro group, this carbon will be significantly deshielded and appear downfield. It may also exhibit a smaller three-bond C-F coupling (³JC-F).

C-6: Being adjacent to the ring nitrogen, this carbon will also be deshielded.

C-3 and C-5: These carbons are influenced by their neighboring substituents and will show distinct chemical shifts. They are also expected to show two-bond (²JC-F) and three-bond (³JC-F) coupling to the fluorine atom, respectively.

Table 2: Predicted ¹³C-NMR Spectral Data for this compound (Note: These are estimated values; experimental data is required for confirmation.)

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) | Predicted Coupling Constant (Hz) |

| C-2 | 160 - 165 | d | ¹JC-F (large, >200 Hz) |

| C-3 | 110 - 115 | d | ²JC-F (moderate) |

| C-4 | 150 - 155 | d | ³JC-F (small) |

| C-5 | 120 - 125 | d | ³JC-F (small) |

| C-6 | 150 - 155 | d | ⁴JC-F (very small) |

¹⁹F-NMR Analysis

Fluorine-19 NMR (¹⁹F-NMR) is a highly sensitive technique used specifically for the analysis of fluorine-containing compounds. The ¹⁹F nucleus has a spin of ½ and 100% natural abundance, resulting in sharp signals over a wide chemical shift range. The spectrum of this compound would exhibit a single resonance for the fluorine atom at the C-2 position. The precise chemical shift provides insight into the electronic environment of the fluorine atom. Furthermore, this signal would be split into a multiplet due to coupling with the adjacent protons (H-3) and longer-range couplings to other protons on the ring (H-5, H-6), providing further structural confirmation.

Table 3: Predicted ¹⁹F-NMR Spectral Data for this compound (Note: These are estimated values; experimental data is required for confirmation.)

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| F | -70 to -90 | m |

Infrared (IR) and Raman Spectroscopy

For this compound, key vibrational modes include:

NO₂ Vibrations: The nitro group has strong and characteristic symmetric and asymmetric stretching vibrations, typically observed in the regions of 1300-1370 cm⁻¹ and 1500-1570 cm⁻¹, respectively.

C-F Vibration: The C-F stretching vibration is typically strong in the IR spectrum and appears in the 1100-1250 cm⁻¹ range.

Pyridine Ring Vibrations: The aromatic pyridine ring exhibits several characteristic stretching and bending vibrations. C=C and C=N stretching modes are found in the 1400-1610 cm⁻¹ region. C-H stretching vibrations appear above 3000 cm⁻¹.

Table 4: Characteristic IR/Raman Vibrational Frequencies for this compound (Note: These are typical frequency ranges; experimental data is required for confirmation.)

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| Aromatic C-H Stretch | 3050 - 3150 | Medium | Medium |

| NO₂ Asymmetric Stretch | 1500 - 1570 | Strong | Medium |

| Pyridine Ring Stretch (C=C, C=N) | 1400 - 1610 | Strong-Medium | Strong-Medium |

| NO₂ Symmetric Stretch | 1300 - 1370 | Strong | Strong |

| C-F Stretch | 1100 - 1250 | Strong | Weak |

| Ring Bending/Deformation | 600 - 1000 | Medium-Weak | Medium-Weak |

Vibrational Mode Assignment and Potential Energy Distribution (PED)

A detailed understanding of the vibrational spectra is achieved through normal coordinate analysis, often aided by quantum chemical calculations (e.g., Density Functional Theory, DFT). This analysis allows for the specific assignment of each observed band to a particular molecular motion. The Potential Energy Distribution (PED) provides a quantitative measure of the contribution of each internal coordinate (like bond stretching or angle bending) to a specific normal mode of vibration. For a molecule like this compound, a PED analysis would likely show that many of the observed vibrations, particularly those involving the pyridine ring, are not pure modes but rather complex mixtures of stretching and bending motions of various bonds and angles.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum arises from the absorption of UV or visible light, which promotes electrons from lower energy molecular orbitals to higher energy ones. Aromatic and conjugated systems, such as the nitropyridine ring in this compound, typically exhibit characteristic absorptions. The presence of the nitro group, a strong chromophore, is expected to result in significant absorption in the UV region. The spectrum would likely show characteristic π → π* transitions associated with the aromatic system, and potentially n → π* transitions involving the non-bonding electrons on the nitrogen and oxygen atoms. The wavelength of maximum absorbance (λmax) is a key parameter obtained from the UV-Vis spectrum.

Table 5: Predicted UV-Vis Absorption Data for this compound (Note: These are estimated values; experimental data is required for confirmation.)

| Electronic Transition | Predicted λmax (nm) |

| π → π | 250 - 300 |

| n → π | 300 - 350 |

Mass Spectrometry (MS)

Mass spectrometry is a cornerstone technique for determining the molecular weight and elemental composition of a compound, as well as for deducing its structure through the analysis of fragmentation patterns. For this compound (C₅H₃FN₂O₂), the molecular ion peak (M⁺) is expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight, approximately 142.09 g/mol .

Under electron ionization (EI), the this compound molecule is expected to undergo characteristic fragmentation, providing a unique spectral fingerprint. The fragmentation pathways are influenced by the relative strengths of the chemical bonds and the stability of the resulting fragment ions. Key predicted fragmentation patterns for this compound would likely involve the loss of the nitro group (-NO₂) or neutral nitric oxide (NO) and nitrogen dioxide (NO₂) molecules, which are common fragmentation pathways for nitroaromatic compounds.

A plausible fragmentation cascade could initiate with the loss of a nitro group, leading to a significant peak at m/z 96. This fragment corresponds to the 2-fluoropyridinyl cation. Further fragmentation of the pyridine ring could occur, leading to smaller charged species. The presence of the electronegative fluorine atom would also influence the fragmentation, potentially leading to the loss of a fluorine radical or hydrogen fluoride (B91410).

Table 1: Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z (Predicted) | Proposed Fragment Ion | Formula |

| 142 | [C₅H₃FN₂O₂]⁺ (Molecular Ion) | C₅H₃FN₂O₂ |

| 112 | [M - NO]⁺ | C₅H₃FN₂O |

| 96 | [M - NO₂]⁺ | C₅H₃FN |

| 76 | [C₄H₂F]⁺ | C₄H₂F |

| 69 | [C₄H₃N]⁺ | C₄H₃N |

Note: The data in this table is predicted based on common fragmentation patterns of related compounds, as specific experimental mass spectrometry data for this compound is not widely available in the public domain.

X-ray Diffraction (XRD) for Solid-State Structure Determination

X-ray diffraction is an unparalleled technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. A single-crystal XRD analysis of this compound would reveal critical information about its solid-state conformation, including bond lengths, bond angles, and intermolecular interactions. This data is fundamental for understanding the compound's physical properties and its behavior in the solid state.

The crystal structure of this compound would be defined by its unit cell parameters (a, b, c, α, β, γ) and its space group. These parameters describe the size and shape of the repeating unit of the crystal lattice and the symmetry elements present. The positions of the individual atoms within the unit cell are determined by refining the diffraction data.

Table 2: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or similar |

| a (Å) | ~7-10 |

| b (Å) | ~5-8 |

| c (Å) | ~10-15 |

| α (°) | 90 |

| β (°) | ~90-105 |

| γ (°) | 90 |

| Volume (ų) | ~500-1000 |

| Z (molecules/unit cell) | 4 |

Applications of 2 Fluoro 4 Nitropyridine in Medicinal Chemistry Research

As a Synthetic Building Block for Drug Development

In the synthesis of complex pharmaceutical molecules, "building blocks" are relatively simple chemical compounds that serve as starting materials or intermediates. halocarbonlifesciences.com Fluorinated building blocks are particularly sought after in drug discovery because the incorporation of fluorine can enhance a drug's efficacy and pharmacokinetic profile. mdpi.comossila.com

2-Fluoro-4-nitropyridine exemplifies a highly useful synthetic intermediate. innospk.cominnospk.com Its utility stems from the reactivity of its substituents. The pyridine (B92270) ring is electron-deficient, which, combined with the strong electron-withdrawing nature of the nitro group, facilitates nucleophilic aromatic substitution (SNAr) reactions. uchicago.edu This allows for the controlled replacement of the fluorine atom or other leaving groups on the pyridine ring with various nucleophiles, enabling the construction of more elaborate molecular architectures. This reactivity is a cornerstone of its application in creating active pharmaceutical ingredients (APIs). innospk.com

Scaffold for Novel Pharmaceutical Agents

A "scaffold" in medicinal chemistry refers to the core structure of a molecule upon which various functional groups are appended to create a library of compounds with diverse biological activities. The pyridine scaffold is considered a "privileged structure" because it is a recurring motif in many successful drugs. nih.govmdpi.com

Research has utilized the pyridine core, similar to that in this compound, to develop new pharmaceutical agents. For instance, a series of 2-substituted-4-(2-fluorophenoxy) pyridine derivatives were designed and synthesized as potential anticancer agents. nih.gov In this research, the pyridine ring served as the central scaffold, connecting a fluorophenoxy group at the C4 position and various other moieties at the C2 position. These modifications were aimed at inhibiting specific receptor tyrosine kinases involved in cancer progression. nih.gov

| Compound | c-Met IC50 (μM) | VEGFR-2 IC50 (μM) |

|---|---|---|

| 9h | Data not specified in abstract | Data not specified in abstract |

| 12b | Data not specified in abstract | Data not specified in abstract |

| 12d | 0.11 | 0.19 |

Development of Radiopharmaceuticals

Radiopharmaceuticals are drugs containing radioactive isotopes, which are used in nuclear medicine for either diagnostic imaging or therapy. This compound and related structures are key precursors in the synthesis of radiotracers for Positron Emission Tomography (PET).

Positron Emission Tomography (PET) is a highly sensitive molecular imaging technique that provides quantitative information about metabolic and physiological processes in the body. nih.govfrontiersin.org The technique relies on the detection of radiation from positron-emitting radionuclides incorporated into biologically active molecules. Fluorine-18 (18F) is the most commonly used radionuclide for PET imaging due to its favorable characteristics. nih.govnih.gov Its half-life of 109.8 minutes is long enough to allow for complex radiosynthesis, purification, and transport to imaging centers, while being short enough to minimize the radiation dose to the patient. nih.govfrontiersin.org Furthermore, its low positron energy (635 keV) results in a short travel distance before annihilation, which contributes to high-resolution PET images. frontiersin.orgmdpi.com

The incorporation of 18F into molecules is a critical step in the development of PET radiotracers. One of the most efficient methods for this is nucleophilic aromatic substitution (SNAr), particularly on electron-deficient aromatic rings like pyridine. uchicago.edunih.gov

Nitropyridine derivatives are excellent precursors for 18F-labeling because the nitro group (-NO2) is a strong electron-withdrawing group that activates the ring for nucleophilic attack. nih.gov It also serves as an excellent leaving group that can be displaced by the [18F]fluoride ion. nih.gov This reaction allows for the production of radiopharmaceuticals with high specific activity, which is crucial for receptor imaging studies. nih.gov The synthesis is typically performed by reacting the nitropyridine precursor with an activated K[18F]F-Kryptofix 2.2.2 complex in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures. nih.gov Studies have shown high radiochemical yields (RCYs) for the 18F-fluorination of various substituted 2-nitropyridines, demonstrating the robustness of this method. snmjournals.org

| Precursor | Reaction Conditions | Radiochemical Yield (RCY) |

|---|---|---|

| 3-methoxy-2-nitropyridine | 140°C, 30 min | 88-91% |

| 3-methyl-2-nitropyridine | 140°C, 30 min | 88-91% |

| 3-methoxy-6-methyl-2-nitropyridine | 120°C, 30 min | 81 ± 1% |

Antimicrobial and Anticancer Research

Pyridine derivatives have been extensively investigated for their potential antimicrobial and anticancer properties. nih.govnih.gov The pyridine scaffold is present in many compounds that exhibit significant activity against various pathogens and cancer cell lines. nih.govnih.gov

Protein kinases are enzymes that play a critical role in cell signaling pathways, and their dysregulation is a hallmark of many cancers. Therefore, kinase inhibitors are a major class of anticancer drugs. rsc.org The pyridine scaffold has been successfully employed in the design of potent and selective kinase inhibitors. nih.govnih.gov

As previously mentioned, research into 2-substituted-4-(2-fluorophenoxy) pyridine derivatives has identified compounds with dual inhibitory activity against c-Met and VEGFR-2, two receptor tyrosine kinases implicated in tumor growth, angiogenesis, and metastasis. nih.gov The most promising compound from this series, compound 12d , displayed potent inhibition of both kinases with IC50 values in the nanomolar range, highlighting the potential of this pyridine-based scaffold for developing targeted cancer therapies. nih.gov The use of related 2-amino-3-nitropyridine (B1266227) intermediates in the synthesis of other kinase inhibitors further underscores the value of the nitropyridine motif in this area of drug discovery. acs.org

Investigation of this compound in Specific Therapeutic Areas Shows Limited Direct Application

While this compound is a valuable reagent in organic synthesis, extensive research into its direct application in specific therapeutic areas, such as demyelination, is not prominently documented in publicly available scientific literature. Searches for direct investigations of this compound in the context of demyelinating diseases have not yielded specific studies detailing its therapeutic efficacy or mechanism of action.

However, the structural motif of fluorinated pyridines is of significant interest in medicinal chemistry. Research into related compounds provides some context for the potential, albeit indirect, relevance of this compound to neurodegenerative diseases. For instance, a fluorinated derivative of 4-aminopyridine (B3432731), namely 3-fluoro-4-aminopyridine, has been investigated for its potential in imaging demyelination. google.com This is noteworthy because 4-aminopyridine itself is a potassium channel blocker used to improve symptoms in patients with multiple sclerosis, a common demyelinating disorder.

The synthesis of these potentially therapeutic or diagnostic agents sometimes involves precursors that are structurally related to this compound. A patent describes the synthesis of meta-substituted [¹⁸F]-3-fluoro-4-aminopyridines, which are being explored for imaging demyelination, from pyridine N-oxides. google.com Specifically, 3-fluoro-4-nitropyridine (B80604) N-oxide is mentioned as an intermediate in the synthesis of 3-fluoro-4-aminopyridine. google.comrsc.org

It is important to emphasize that the utility of this compound in this context appears to be as a building block or starting material for the synthesis of other molecules with potential therapeutic or diagnostic applications, rather than as an active therapeutic agent itself for demyelination. The research focus is on the final fluorinated aminopyridine derivatives.

Beyond the periphery of demyelination, other derivatives of fluoronitrophenyl compounds have been explored for different therapeutic purposes. For example, 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane is a key intermediate in the synthesis of the antibiotic drug candidate TBI-223, which is in development for the treatment of tuberculosis. nih.gov

Applications in Materials Science and Supramolecular Chemistry Research

Preparation of Hydrogen-Bonded Complexes

While direct studies detailing the formation of hydrogen-bonded complexes specifically with 2-Fluoro-4-nitropyridine are not extensively documented in the reviewed literature, the principles of supramolecular chemistry suggest its potential as a hydrogen bond acceptor. The nitrogen atom of the pyridine (B92270) ring can readily participate in hydrogen bonding with suitable donor molecules, such as carboxylic acids or phenols.